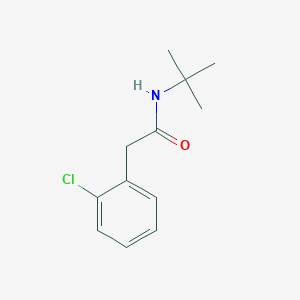![molecular formula C17H15NO5 B5739014 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid, also known as N-(4-acetoxyphenyl)-5-methylanthranilic acid, is a synthetic compound that has been widely studied for its potential applications in medicine and biotechnology. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties.
作用機序
The mechanism of action of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. This compound selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation and are responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins and thereby reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of COX-2 enzymes, which reduces the production of prostaglandins that cause inflammation, pain, and fever. In addition, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. It has also been found to have a low toxicity profile and is well-tolerated in animal studies.
実験室実験の利点と制限
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has a well-established mechanism of action. It has also been extensively studied, and there is a large body of literature on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some applications. In addition, it may have interactions with other compounds or enzymes in certain experimental conditions, which may affect its activity.
将来の方向性
There are several future directions for the study of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid. One potential direction is the development of new derivatives or analogs of this compound that may have improved properties or activity. Another direction is the investigation of its potential applications in other areas, such as cancer therapy or neuroprotection. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects or interactions with other compounds. Overall, the study of this compound has the potential to lead to the development of new therapies for inflammatory disorders and other diseases.
合成法
The synthesis method of 2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid involves the reaction of 4-acetoxybenzoic acid with 5-methylanthranilic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting product is then purified through recrystallization or chromatography. This synthesis method has been well-established and has been used in numerous studies to obtain high yields of pure compound.
科学的研究の応用
2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid has been extensively studied for its potential applications in medicine and biotechnology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. In addition, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. This mechanism of action has been further investigated in various in vitro and in vivo studies.
特性
IUPAC Name |
2-[(4-acetyloxybenzoyl)amino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-3-8-15(14(9-10)17(21)22)18-16(20)12-4-6-13(7-5-12)23-11(2)19/h3-9H,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNLCRWIOTYBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)


![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)

![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)

![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)
![5-[(2,4-difluorobenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5738997.png)
![methyl 2-[(3-cyclopentylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5739005.png)

![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
